Norbolethone
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Overview
Description
Norbolethone, also known as 17α-Ethyl-18-methyl-19-nortestosterone, is a synthetic and orally active anabolic–androgenic steroid (AAS). It was first developed in 1966 by Wyeth Laboratories and was investigated for use as an agent to encourage weight gain and for the treatment of short stature. it was never marketed commercially due to concerns about its potential toxicity . This compound gained notoriety in the early 2000s when it was detected in athletes’ urine samples, leading to its inclusion on the World Anti-Doping Agency’s list of prohibited substances .
Preparation Methods
The synthesis of Norbolethone begins with Norgestrel, which undergoes nickel-catalyzed hydrogenation to produce this compound . The reaction conditions and specific steps involved in the synthesis are not widely documented in publicly available sources, likely due to the compound’s status as a designer steroid and its association with doping scandals.
Chemical Reactions Analysis
Norbolethone, like other anabolic steroids, can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, for example, can introduce halogen atoms into the steroid structure.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: As a synthetic steroid, Norbolethone serves as a model compound for studying the structure-activity relationships of anabolic steroids.
Mechanism of Action
Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular pathways involved include the modulation of protein synthesis and the inhibition of protein degradation .
Comparison with Similar Compounds
Norbolethone is structurally similar to other anabolic steroids, such as:
Tetrahydrogestrinone (THG): Known as “The Clear,” THG is a more potent designer steroid that replaced this compound in doping formulations.
Gestrinone: Another synthetic steroid with similar anabolic properties.
Levonorgestrel: A progestin used in oral contraceptives, structurally related to this compound.
This compound’s uniqueness lies in its historical significance as one of the first designer steroids detected in athletes’ urine samples, leading to its role in the development of anti-doping regulations .
Properties
CAS No. |
797-58-0 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
FTBJKONNNSKOLX-XUDSTZEESA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |
SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
1235-15-0 797-58-0 |
|
physical_description |
Solid |
Synonyms |
13-EHDPO 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one norbolethone |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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